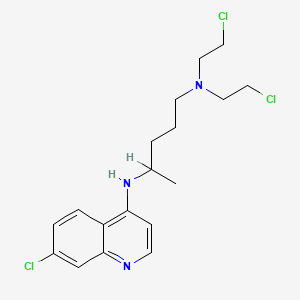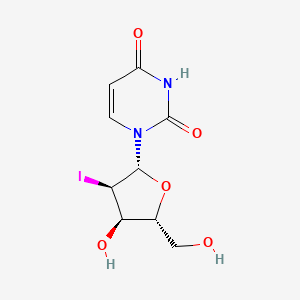
3-Methylmercapto-5-mercapto-1,2,4-thiadiazole
Overview
Description
3-Methylmercapto-5-mercapto-1,2,4-thiadiazole is a chemical compound with the molecular formula C3H4N2S3 . It has a molecular weight of 164.28 . The IUPAC name for this compound is 3-(methylthio)-1,2-dihydro-5H-1lambda3,2,4-thiadiazole-5-thione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H5N2S3/c1-7-2-4-3(6)8-5-2/h8H,1H3,(H,4,5,6) . The SMILES string representation is CSc1nsc(S)n1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.27 . The compound should be stored at a temperature between 28°C .Scientific Research Applications
1. Synthesis and Crystal Structures
3-Methylmercapto-5-mercapto-1,2,4-thiadiazole and its derivatives have been synthesized and characterized for their crystal structures. These compounds form chains via N–H⋯S hydrogen bonds and have been studied using vibrational spectroscopy and X-ray diffraction (Hipler, Winter, & Fischer, 2003).
2. Corrosion Inhibition
These compounds have been investigated for their efficiency as corrosion inhibitors. Specifically, their role in inhibiting copper corrosion in chloride environments has been explored through impedance spectroscopy and quantum-chemical studies (Blajiev & Hubin, 2004).
3. Antimicrobial Properties
Derivatives of this compound have been synthesized with potential antimicrobial properties. These derivatives are part of the nitrogen heterocycle group, known for their biological activities including antibacterial and antifungal effects (Ameen & Qasir, 2017).
4. Anticancer Activity
Some derivatives have shown potential as anticancer agents. A study on 1,2,4-triazolo[3,4-b]-thiadiazole derivatives derived from this compound demonstrated in vitro anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).
5. Ionophore Properties in Sensors
These compounds, when self-assembled on gold nanoparticles, have been used as ionophores in sensors, particularly for the potentiometric determination of copper ions. Their structure, containing sulfur and nitrogen atoms, effectively coordinates with copper ions (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).
Mechanism of Action
Target of Action
The primary targets of 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole are currently unknown. This compound is a unique chemical that is being studied for its potential applications . .
Mode of Action
It’s important to note that understanding the mode of action of a compound requires extensive research and experimentation .
Properties
IUPAC Name |
3-methylsulfanyl-2H-1,2,4-thiadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S3/c1-7-2-4-3(6)8-5-2/h1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNLRHTYRUUSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=S)SN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369758 | |
| Record name | 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20069-40-3 | |
| Record name | 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine](/img/structure/B1607432.png)







